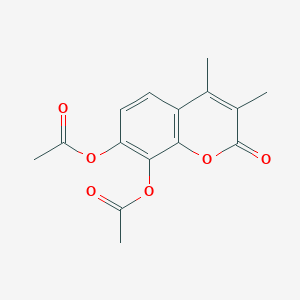
(3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone, also known as DNM-2, is a synthetic compound that has been studied for its potential use in scientific research. DNM-2 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用机制
The mechanism of action of (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone involves its interaction with the dopamine transporter. (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone binds to the transporter and inhibits the reuptake of dopamine, leading to increased dopamine levels in the brain. This increased dopamine signaling can have a variety of effects on neuronal function and behavior.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to increased locomotor activity and reward-seeking behavior in animal models. (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone has also been shown to have antidepressant-like effects in animal models, possibly due to its ability to increase dopamine levels in the brain. Additionally, (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone has been shown to have potential neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone in lab experiments is its high affinity for the dopamine transporter, making it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one limitation is that (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone has not been extensively studied in humans, so its effects on human physiology and behavior are not well understood.
未来方向
There are several future directions for research on (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone. One area of interest is its potential use as a treatment for depression and other mood disorders. Additionally, further research is needed to understand the long-term effects of (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone on brain function and behavior. Finally, (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone could be used in combination with other compounds to study the interactions between dopamine and other neurotransmitter systems in the brain.
合成方法
The synthesis of (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde with 2-naphthol in the presence of a base catalyst to form 3,4-dimethoxyphenyl-2-naphthol. This intermediate is then reacted with 4-chlorobutanoyl chloride in the presence of a base catalyst to form (3,4-dimethoxyphenyl)(8-chloro-4-methoxy-1-naphthyl)methanone. Finally, the chlorine atom is replaced with a hydroxyl group using a palladium-catalyzed reaction with sodium borohydride to yield (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone.
科学研究应用
(3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone has also been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain. This makes (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone a potential tool for studying the role of dopamine in various physiological and pathological conditions.
属性
IUPAC Name |
(3,4-dimethoxyphenyl)-(8-hydroxy-4-methoxynaphthalen-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-23-16-10-8-14(19-13(16)5-4-6-15(19)21)20(22)12-7-9-17(24-2)18(11-12)25-3/h4-11,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGUFIZIMWCLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C(C2=C(C=C1)C(=O)C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358842 |
Source


|
| Record name | (3,4-Dimethoxyphenyl)(8-hydroxy-4-methoxynaphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5915-42-4 |
Source


|
| Record name | (3,4-Dimethoxyphenyl)(8-hydroxy-4-methoxynaphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzamide](/img/structure/B5822054.png)


![methyl 2-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5822087.png)

![4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}-2-methoxyphenyl acetate](/img/structure/B5822111.png)
![3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5822118.png)



![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5822132.png)
![5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B5822134.png)

![N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5822143.png)